molecular formula C10H14N2O3S B1320458 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde CAS No. 919016-55-0

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

Cat. No. B1320458
M. Wt: 242.3 g/mol
InChI Key: IENDZCQSZCOZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a derivative of morpholine and thiazole, which are heterocyclic compounds known for their utility in pharmaceutical chemistry. Although the specific compound is not directly mentioned in the provided papers, the related derivatives have been studied for their biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step chemical reactions, starting from various precursors. For instance, the synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives, which are closely related to the compound , has been reported to yield potent and selective inhibitors of phosphoinositide 3-kinase, with in vivo efficacy demonstrated in xenograft models of tumor growth . The synthesis process is likely to involve the formation of the thiazole ring followed by the introduction of the morpholine moiety.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The thiazole ring is a five-membered heterocycle with sulfur and nitrogen. The crystal structure analysis of related compounds, such as the morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole, reveals intermolecular interactions that contribute to the stability of the crystal packing . These interactions include hydrogen bonding and π-π stacking, which are also expected to be present in the structure of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including substitutions, additions, and ring transformations. The reactivity of the thiazole ring in such compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the compound's chemical behavior. For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Such reactions are indicative of the potential transformations that 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of heteroatoms in the rings contributes to the polarity, solubility, and boiling points of these compounds. The crystal structure analysis provides insights into the lattice parameters and the residual factor, which are indicative of the compound's purity and crystallinity . The biological activity studies, such as antibacterial, antioxidant, and anti-TB activities, suggest that these compounds have significant potential in therapeutic applications . The specific physical and chemical properties of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde would need to be determined experimentally, but they are expected to be similar to those of the related compounds discussed in the papers.

Scientific Research Applications

1. Antimicrobial and Antitubercular Activities

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde derivatives exhibit significant antimicrobial properties. Studies have shown that compounds synthesized from similar structures demonstrate good antitubercular activities. This suggests potential applications in developing treatments against bacterial infections, including tuberculosis (Başoğlu et al., 2012).

2. Photophysical Properties and Computational Analysis

These compounds have notable photophysical properties. Research involving derivatives of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde shows that they can be used in fluorescent applications, with their absorptive and emissive properties being influenced by solvent polarity and viscosity. Computational methods like DFT and TD-DFT provide insights into their structural and electronic properties (Sekar et al., 2014).

3. Antifungal and Antitumor Activity

Research indicates that these compounds could have applications in antifungal and antitumor treatments. Certain derivatives have been found to exhibit high activity against specific cancer cell lines and fungal strains. This positions them as potential candidates for developing new anticancer and antifungal therapies (Insuasty et al., 2013).

Safety And Hazards

As with all chemicals, appropriate safety precautions should be taken when handling 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENDZCQSZCOZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC(=N1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

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